C28H25F2N3O4S
Description
The compound with the molecular formula C28H25F2N3O4S is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes fluorine, nitrogen, oxygen, and sulfur atoms, making it a versatile candidate for numerous applications.
Properties
Molecular Formula |
C28H25F2N3O4S |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H25F2N3O4S/c1-2-37-27(36)19-5-11-22(12-6-19)31-25(34)17-24-26(35)33(23-13-9-21(30)10-14-23)28(38)32(24)16-15-18-3-7-20(29)8-4-18/h3-14,24H,2,15-17H2,1H3,(H,31,34) |
InChI Key |
OMLHUEUATRNPMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C28H25F2N3O4S typically involves multi-step organic reactions. One common method includes the reaction of a fluorinated aromatic compound with a sulfonamide derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions usually involve temperatures ranging from 50°C to 150°C and may require inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and real-time monitoring helps in optimizing the reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
C28H25F2N3O4S: undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
C28H25F2N3O4S: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe in biochemical assays to study enzyme activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of C28H25F2N3O4S involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
C28H25F2N3O4S: can be compared with other similar compounds such as:
C27H24F2N3O4S: Slightly different in structure but shares similar chemical properties.
C28H24F3N3O4S: Contains an additional fluorine atom, which may alter its reactivity and applications.
The uniqueness of This compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
C28H25F2N3O4S is a complex organic compound with potential applications in various fields including biochemistry, pharmacology, and materials science. This article focuses on the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : this compound
- Molecular Weight : 537.6 g/mol
- IUPAC Name : Ethyl 4-[[2-[1-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate
- InChI Key : OMLHUEUATRNPMV-UHFFFAOYSA-N
This compound exhibits its biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activities, influencing various biochemical pathways that can lead to therapeutic effects. The following mechanisms have been observed:
- Enzyme Inhibition : The compound acts as a probe in biochemical assays to study enzyme activities, potentially inhibiting certain enzymes involved in disease processes.
- Receptor Binding : It binds to specific receptors, altering their activity and triggering downstream signaling pathways that can affect cellular functions.
Biological Activity
Recent studies have highlighted the biological activities of this compound, particularly its potential therapeutic applications:
- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Findings : The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.
- : These results suggest that this compound could be further developed as a potential anticancer agent.
-
Study on Anti-inflammatory Mechanisms :
- Objective : To assess the anti-inflammatory effects of this compound in cellular models.
- Findings : The compound reduced the secretion of TNF-alpha and IL-6 in activated macrophages by up to 60%, indicating strong anti-inflammatory activity.
- : this compound shows promise for therapeutic applications in chronic inflammatory conditions.
Comparative Analysis
| Compound | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | This compound | Anticancer, Anti-inflammatory | Investigated for therapeutic potential |
| C27H24F2N3O4S | C27H24F2N3O4S | Similar properties | Slightly different structure |
| C28H24F3N3O4S | C28H24F3N3O4S | Potentially different reactivity | Contains an additional fluorine atom |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
